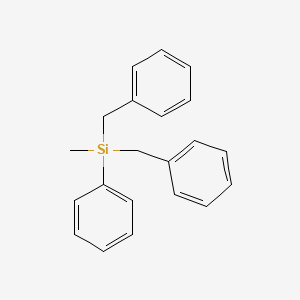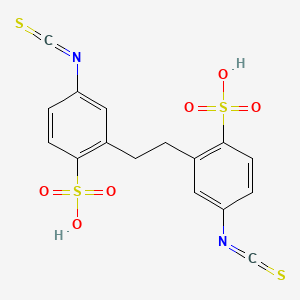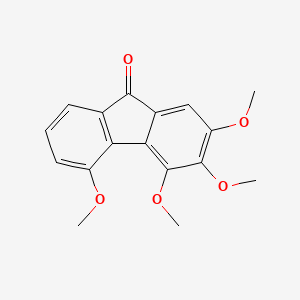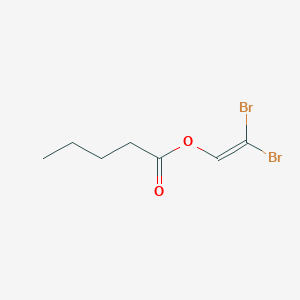
2,2-Dibromoethenyl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromoethenyl pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dibromoethenyl group attached to a pentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromoethenyl pentanoate typically involves the reaction of pentanoic acid with 2,2-dibromoethenyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include dichloromethane as a solvent and triisopropyl phosphite as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromoethenyl pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dibromoethenyl group to a less oxidized state.
Substitution: The dibromoethenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted esters.
Scientific Research Applications
2,2-Dibromoethenyl pentanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the dibromoethenyl group into other molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dibromoethenyl pentanoate involves its interaction with molecular targets such as enzymes and receptors. The dibromoethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dibromoethenyl acetate
- 2,2-Dibromoethenyl butanoate
- 2,2-Dibromoethenyl hexanoate
Uniqueness
2,2-Dibromoethenyl pentanoate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Properties
CAS No. |
113966-04-4 |
|---|---|
Molecular Formula |
C7H10Br2O2 |
Molecular Weight |
285.96 g/mol |
IUPAC Name |
2,2-dibromoethenyl pentanoate |
InChI |
InChI=1S/C7H10Br2O2/c1-2-3-4-7(10)11-5-6(8)9/h5H,2-4H2,1H3 |
InChI Key |
RBTDQYRNEJRTSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


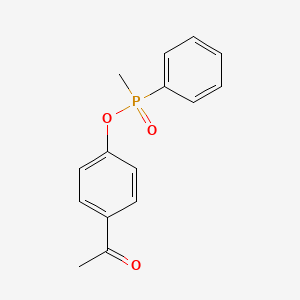
![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
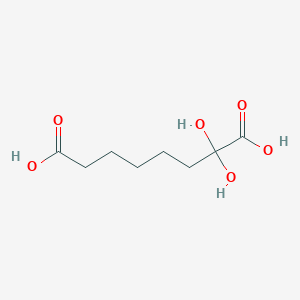
![6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14288808.png)
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)
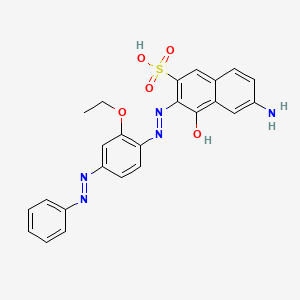
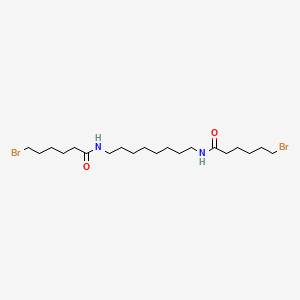
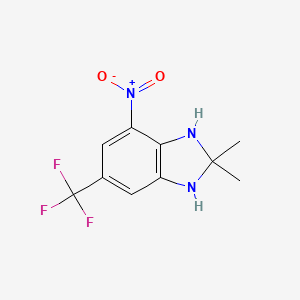
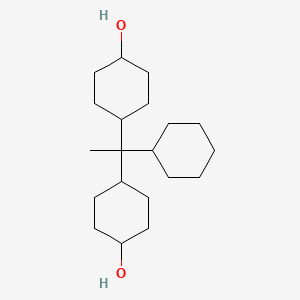
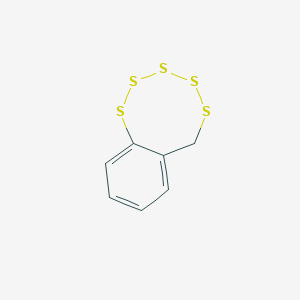
![Ethenamine, 2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14288843.png)
